molecular formula C14H12F4N2O B2600168 N-(1-Cyanocyclobutyl)-4-fluoro-N-methyl-2-(trifluoromethyl)benzamide CAS No. 1645508-47-9

N-(1-Cyanocyclobutyl)-4-fluoro-N-methyl-2-(trifluoromethyl)benzamide

Cat. No.: B2600168
CAS No.: 1645508-47-9
M. Wt: 300.257
InChI Key: RUSYHSJSAVISDG-UHFFFAOYSA-N
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Description

N-(1-Cyanocyclobutyl)-4-fluoro-N-methyl-2-(trifluoromethyl)benzamide is a synthetic organic compound with a complex structure It is characterized by the presence of a cyanocyclobutyl group, a fluoro substituent, and a trifluoromethyl group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Cyanocyclobutyl)-4-fluoro-N-methyl-2-(trifluoromethyl)benzamide typically involves multiple steps. One common synthetic route starts with the preparation of 4-amino-2-fluoro-N-methylbenzamide. This intermediate is then reacted with cyclobutanone and trimethylsilyl cyanide under specific conditions to form the desired compound .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This includes controlling reaction temperatures, pressures, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

N-(1-Cyanocyclobutyl)-4-fluoro-N-methyl-2-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

N-(1-Cyanocyclobutyl)-4-fluoro-N-methyl-2-(trifluoromethyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism by which N-(1-Cyanocyclobutyl)-4-fluoro-N-methyl-2-(trifluoromethyl)benzamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1-Cyanocyclobutyl)-4-fluoro-N-methyl-2-(trifluoromethyl)benzamide is unique due to the combination of its cyanocyclobutyl, fluoro, and trifluoromethyl groups. This unique structure imparts specific chemical and biological properties that distinguish it from similar compounds.

Properties

IUPAC Name

N-(1-cyanocyclobutyl)-4-fluoro-N-methyl-2-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12F4N2O/c1-20(13(8-19)5-2-6-13)12(21)10-4-3-9(15)7-11(10)14(16,17)18/h3-4,7H,2,5-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUSYHSJSAVISDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)C1=C(C=C(C=C1)F)C(F)(F)F)C2(CCC2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12F4N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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